molecular formula C27H44O4 B3429106 1,24,25-Trihydroxycholecalciferol CAS No. 72203-93-1

1,24,25-Trihydroxycholecalciferol

Cat. No. B3429106
CAS RN: 72203-93-1
M. Wt: 432.6 g/mol
InChI Key: WFZKUWGUJVKMHC-QPGHTDHKSA-N
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Description

1,24,25-Trihydroxycholecalciferol, also known as 1,24,25-trihydroxyvitamin D3, is a modified form of Vitamin D3 . It has a molecular formula of C27H44O4 and a molecular weight of 432.6 g/mol .


Synthesis Analysis

The synthesis of this compound involves the conversion of calcifediol by 1,25-dihydroxyvitamin D3 24-hydroxylase (CYP24A1) .


Molecular Structure Analysis

The IUPAC name of this compound is (1R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol . The compound has a complex structure with multiple hydroxyl groups attached to the carbon skeleton .


Chemical Reactions Analysis

This compound is a product of the hydroxylation of 1,25-dihydroxyergocalciferol . It is also a metabolite of calcifediol, and its urine levels are increased in certain diseases .


Physical And Chemical Properties Analysis

This compound is a compound with a molecular weight of 432.6 g/mol . It has a complex structure with multiple hydroxyl groups attached to the carbon skeleton .

Scientific Research Applications

  • Chemoinformatics and Medicine : 1,24,25-Trihydroxycholecalciferol is used in medicine for controlling calcium metabolism in warm-blooded animals. It is derived from novel 25-hydroxy-24-oxocholestane derivatives, useful as intermediates in the synthesis of various active vitamin D3 compounds (Colas et al., 2008).

  • Cancer Prevention and Treatment : The role of vitamin D, including forms like this compound, has been explored in the prevention and treatment of diseases such as cancer. Its anti-proliferative, pro-apoptotic, and anti-angiogenic effects on cells have been a focus of research (Ness, Miller, & Li, 2015).

  • Breast Cancer Research : Human mammary epithelial cells express CYP27B1 and are inhibited in growth by 25-hydroxyvitamin D-3, a related compound. This finding suggests a mechanism linking vitamin D status to breast cancer risk (Kemmis, Salvador, Smith, & Welsh, 2006).

  • Antiproliferative Effects in Cancer Cell Lines : 1,25-dihydroxycholecalciferol, a related compound, has shown antiproliferative effects in various cancer cell lines. A study on hepatocellular carcinoma demonstrated the potential of locoregional delivery of this compound in preventing hypercalcemia while administering high doses (Morris et al., 2002).

  • Immune System Interactions : Research has demonstrated that 1,25-dihydroxycholecalciferol and its analogs, related to this compound, exert significant immunomodulatory effects. This includes influencing T lymphocyte activity and antigen presentation, which has implications in autoimmune diseases and diabetes (van Etten, Decallonne, & Mathieu, 2002).

  • Vitamin D Metabolism in Mammary Gland and Breast Cancer : The metabolism of vitamin D, including this compound, in the mammary gland is associated with breast cancer. Cells in the mammary gland express enzymes that convert circulating vitamin D metabolites to active forms, influencing growth inhibition and differentiation (Welsh, 2011).

  • Regioselective Hydroxylation in Steroid Synthesis : Steroid C25 dehydrogenase is capable of regioselective hydroxylation of cholecalciferol to 25-hydroxy products, which are biologically active molecules like 25-hydroxycholecalciferol and 25-hydroxycholecalciferol (calcifediol), used in treating calcium disorders (Rugor et al., 2017).

  • Vitamin D3 Metabolism and Cytochrome P450s : CYP11A1, a mitochondrial cytochrome, forms hydroxylated metabolites of vitamin D3, including this compound. These metabolites have a significant influence on cellular functions and are crucial for understanding vitamin D metabolism and its physiological roles (Guryev et al., 2003).

Mechanism of Action

Target of Action

Calcitetrol, also known as 1,24,25-Trihydroxycholecalciferol, is a hormonally active form of vitamin D with three hydroxyl groups . The primary targets of calcitetrol are the vitamin D receptors (VDR) located in various tissues, including the kidneys, parathyroid glands, intestines, and bones . These receptors play a crucial role in maintaining calcium homeostasis in the body .

Mode of Action

Calcitetrol binds to and activates the vitamin D receptors, leading to a series of changes in the body . It enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . In addition to these, calcitetrol also modulates the action of cytokines and may regulate immune and inflammatory responses, cell turnover, and cell differentiation .

Biochemical Pathways

The action of calcitetrol affects several biochemical pathways. It plays a role in plasma calcium regulation in concert with parathyroid hormone (PTH) by enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also promotes fatty acid synthesis and inhibits lipolysis .

Pharmacokinetics

Following administration of calcitetrol, peak plasma concentrations are reached within 3 to 6 hours . In a pharmacokinetic study, the oral bioavailability of calcitetrol was found to be around 70% . The relationship between calcitetrol dose and peak serum calcitetrol and systemic exposure was found to be linear .

Result of Action

The primary result of calcitetrol’s action is the increase in blood calcium levels . This is achieved through the promotion of absorption of dietary calcium from the gastrointestinal tract, increasing renal tubular reabsorption of calcium, thus reducing the loss of calcium in the urine, and stimulating the release of calcium from bone .

Action Environment

The action of calcitetrol can be influenced by various environmental factors. For instance, the production of calcitetrol in the body is stimulated in response to parathyroid hormone (PTH), low calcium, and low phosphate . Furthermore, the effectiveness of calcitetrol can be affected by the individual’s diet, particularly their intake of calcium and phosphate, as well as their exposure to sunlight, which is necessary for the production of vitamin D3 in the skin .

Biochemical Analysis

Biochemical Properties

Calcitetrol is involved in several biochemical reactions, primarily related to calcium and phosphorus metabolism. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the key interactions is with the vitamin D receptor (VDR), a nuclear receptor that mediates the genomic actions of calcitetrol. Upon binding to VDR, calcitetrol forms a complex that regulates the transcription of target genes involved in calcium and phosphorus homeostasis .

Calcitetrol also interacts with enzymes such as 25-hydroxyvitamin D-1α-hydroxylase and 24-hydroxylase, which are involved in its synthesis and degradation, respectively. These interactions ensure the precise regulation of calcitetrol levels in the body .

Cellular Effects

Calcitetrol exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, calcitetrol has been shown to regulate the expression of genes involved in calcium transport, bone formation, and immune response .

In osteoblasts, calcitetrol promotes the expression of genes responsible for bone mineralization, thereby enhancing bone formation. In immune cells, calcitetrol modulates the expression of cytokines and other immune-related genes, contributing to its immunomodulatory effects .

Molecular Mechanism

The molecular mechanism of calcitetrol involves its binding to the vitamin D receptor (VDR). Upon binding, the calcitetrol-VDR complex translocates to the nucleus, where it heterodimerizes with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, recruiting co-activators and co-repressors to regulate gene transcription .

Calcitetrol also exerts non-genomic effects by interacting with membrane-associated VDR and other signaling molecules, leading to rapid activation of intracellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcitetrol can vary over time. Studies have shown that calcitetrol is relatively stable under physiological conditions, but its activity can be influenced by factors such as light, temperature, and pH . Long-term exposure to calcitetrol has been associated with sustained changes in gene expression and cellular function, particularly in bone and immune cells .

Dosage Effects in Animal Models

The effects of calcitetrol in animal models are dose-dependent. At physiological doses, calcitetrol promotes calcium and phosphorus homeostasis without causing adverse effects. At high doses, calcitetrol can lead to hypercalcemia and other toxic effects . Studies in animal models have shown that the threshold for these adverse effects varies depending on the species and the duration of exposure .

Metabolic Pathways

Calcitetrol is involved in several metabolic pathways, including its synthesis from 25-hydroxyvitamin D3 and its degradation to inactive metabolites. The key enzymes involved in these pathways are 25-hydroxyvitamin D-1α-hydroxylase and 24-hydroxylase . These enzymes ensure the precise regulation of calcitetrol levels, maintaining its balance in the body .

Transport and Distribution

Calcitetrol is transported in the bloodstream bound to vitamin D-binding protein (DBP). It is distributed to various tissues, including the bones, kidneys, and intestines, where it exerts its biological effects . The interaction with DBP ensures the efficient transport and distribution of calcitetrol within the body .

Subcellular Localization

Calcitetrol is primarily localized in the nucleus, where it interacts with the vitamin D receptor (VDR) to regulate gene transcription. It can also be found in the cytoplasm and associated with cell membranes, where it exerts non-genomic effects . The subcellular localization of calcitetrol is crucial for its diverse biological functions .

properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKUWGUJVKMHC-QPGHTDHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432720
Record name calcitetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50648-94-7, 72203-93-1
Record name 1,24,25-Trihydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name calcitetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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